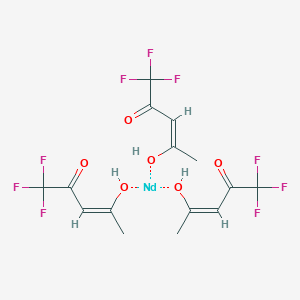

Neodymium(III) trifluoroacetylacetonate

Description

Neodymium trifluoroacetylacetonate (CAS 37473-67-9) is a coordination complex with the molecular formula Nd(CF₃COCHCOCH₃)₃ and a molecular weight of 603.48 g/mol . It exists as bluish-pink crystals with a melting point of 140–142°C . This compound is widely used in advanced applications such as optical materials, lasers (e.g., Nd:YAG systems), and electronic devices, driven by its thermal stability and compatibility with chemical vapor deposition (CVD) processes .

Properties

CAS No. |

37473-67-9 |

|---|---|

Molecular Formula |

C15H15F9NdO6 |

Molecular Weight |

606.50 g/mol |

IUPAC Name |

neodymium;tris(1,1,1-trifluoro-4-hydroxypent-3-en-2-one) |

InChI |

InChI=1S/3C5H5F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3; |

InChI Key |

QAFZOVUCJWQXJN-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Nd] |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Nd] |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanism of Action

Mode of Action

It’s known that organometallic compounds like this can interact with their targets through various mechanisms, such as redox reactions, coordination to active sites, or intercalation into structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Neodymium trifluoroacetylacetonate. Factors such as pH, temperature, presence of other compounds, and specific characteristics of the biological or chemical system can all impact the compound’s behavior.

Biochemical Analysis

Biochemical Properties

Neodymium trifluoroacetylacetonate plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially altering their activity and stability . The nature of these interactions often involves coordination bonds between the neodymium ion and the functional groups of the biomolecules, leading to changes in their conformation and activity.

Cellular Effects

The effects of neodymium trifluoroacetylacetonate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that neodymium trifluoroacetylacetonate can affect the transcription and translation processes within cells, leading to altered protein synthesis . Additionally, it has been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, neodymium trifluoroacetylacetonate exerts its effects through specific binding interactions with biomolecules. These interactions often involve the coordination of the neodymium ion with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Furthermore, neodymium trifluoroacetylacetonate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neodymium trifluoroacetylacetonate can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that neodymium trifluoroacetylacetonate remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of neodymium trifluoroacetylacetonate in animal models are dose-dependent. At lower dosages, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher dosages, neodymium trifluoroacetylacetonate can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

Neodymium trifluoroacetylacetonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence mitochondrial metabolism, particularly affecting the respiratory chain and energy production processes . By modulating the activity of key metabolic enzymes, neodymium trifluoroacetylacetonate can alter the levels of metabolites and the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of neodymium trifluoroacetylacetonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes and distributed to various cellular compartments . The localization and accumulation of neodymium trifluoroacetylacetonate within specific tissues can influence its biochemical activity and overall effectiveness.

Subcellular Localization

Neodymium trifluoroacetylacetonate exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . The subcellular localization of neodymium trifluoroacetylacetonate can significantly impact its biochemical interactions and the resulting cellular effects.

Comparison with Similar Compounds

Structural and Chemical Differences

Neodymium(III) Hexafluoroacetylacetonate Dihydrate

- Formula : Nd(CF₃COCHCOCF₃)₃·2H₂O

- Molecular Weight : 765.39 g/mol (801.42 with hydration)

- CAS : 47814-18-6

- Properties : Purple crystals, air-sensitive, used in high-purity MOCVD precursors .

- Key Difference : The hexafluoro derivative replaces all methyl groups in the acetylacetonate ligand with trifluoromethyl (-CF₃), enhancing volatility and thermal stability for high-temperature applications .

Samarium Trifluoroacetylacetonate

- This impacts their suitability for laser applications, where neodymium dominates .

Indium(III) Trifluoroacetylacetonate

- Formula : In(CF₃COCHCOCH₃)₃

- Properties : Available in purities from 99% to 99.999%, used in catalysis and semiconductor fabrication .

- Key Difference : The substitution of neodymium with indium alters redox behavior and Lewis acidity , making it more suitable for organic synthesis rather than photonic applications .

Cobalt(II) Trifluoroacetylacetonate Hydrate

- Formula : Co(CF₃COCHCOCH₃)₂·H₂O

- Molecular Weight : 385.12 g/mol

- Properties: Yellow-red crystals, hygroscopic, used in catalysis and nanomaterials .

- Key Difference : Transition metal centers like cobalt introduce magnetic and catalytic properties absent in lanthanide-based compounds .

Physical and Thermal Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Color | Key Applications |

|---|---|---|---|---|

| Neodymium trifluoroacetylacetonate | 603.48 | 140–142 | Bluish-pink | Lasers, CVD precursors |

| Neodymium hexafluoroacetylacetonate | 801.42 (hydrated) | Not reported | Purple | High-purity MOCVD |

| Indium(III) trifluoroacetylacetonate | 495.97 (theoretical) | Not reported | Not specified | Catalysis, semiconductors |

| Cobalt(II) trifluoroacetylacetonate | 385.12 | Not reported | Yellow-red | Nanomaterials, catalysts |

Notes:

- Fluorine substitution increases thermal stability and volatility , critical for deposition processes .

- Neodymium compounds exhibit superior luminescence efficiency compared to samarium or transition metal analogs, making them ideal for optical applications .

Challenges and Opportunities

- Neodymium Challenges : Supply chain vulnerabilities (rare earth mining) and environmental regulations .

- Opportunities: Expansion into quantum computing and nanotechnology via tailored lanthanide complexes .

- Competitive Edge : Neodymium trifluoroacetylacetonate outperforms samarium and indium analogs in high-temperature stability and optical efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.